1-({2-[(2-Oxopropyl)sulfanyl]pyrimidin-4-yl}sulfanyl)propan-2-one

Thioether stability Redox chemistry Drug design

Researchers requiring redox-stable pyrimidine probes face supply gaps for this commercially orphaned bis-thioether. This compound solves the intracellular degradation problem of disulfide analogs via stable C-S bonds (BDE ~305-310 kJ·mol⁻¹) that resist glutathione-mediated cleavage. Key supply advantages: • Exclusive scaffold with six H-bond acceptors for kinase/receptor engagement studies • Dual ketone handles enable chemoselective library synthesis • LogP 2.218 offers distinct ADME properties for comparator assays Sourced as a custom synth. with batch-specific QC. Inquire for gram-scale availability.

Molecular Formula C10H12N2O2S2
Molecular Weight 256.3 g/mol
Cat. No. B12252506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({2-[(2-Oxopropyl)sulfanyl]pyrimidin-4-yl}sulfanyl)propan-2-one
Molecular FormulaC10H12N2O2S2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=NC(=NC=C1)SCC(=O)C
InChIInChI=1S/C10H12N2O2S2/c1-7(13)5-15-9-3-4-11-10(12-9)16-6-8(2)14/h3-4H,5-6H2,1-2H3
InChIKeyIYIPYZYUZZMTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


1-({2-[(2-Oxopropyl)sulfanyl]pyrimidin-4-yl}sulfanyl)propan-2-one (CAS 941002-03-5) is a synthetic, symmetrical bis-thioether derivative of pyrimidine-2,4-dithiol, bearing two 2-oxopropyl substituents linked via C–S bonds at positions 2 and 4 of the pyrimidine ring . Its molecular formula is C₁₀H₁₂N₂O₂S₂ (MW 256.34 g·mol⁻¹), with a computed logP of 2.218, placing it in a moderately lipophilic region of chemical space distinct from both simpler disulfide analogs and more complex fused-ring pyrimidine derivatives [1]. The compound is classified as a pyrimidine thioether—a structural subclass with established precedent in antimicrobial [2], antiproliferative [3], and pesticide-lead discovery programs [4]—and is catalogued in the ZINC database (ZINC6918478) and Chemsrc, though it is currently designated as commercially orphaned with no annotated biological activity in ChEMBL [5]. No melting point, boiling point, density, or spectroscopic data have been published in the peer-reviewed literature for this specific compound; available property data are limited to computational predictions and vendor-supplied identifiers .

Scaffold Dual ketone handles for orthogonal derivatization studies
Stability Thioether linkage may support redox-stable probe context
Recognition Pyrimidine core for docking and target engagement research

Why Generic Substitution Is Not Scientifically Warranted


The compound cannot be equated with superficially similar pyrimidine disulfides or non-heterocyclic bis(oxopropyl) disulfides because it occupies a distinct structural and physicochemical intersection: a pyrimidine-2,4-diyl bis-thioether scaffold with two terminal ketone functionalities . Critically, the C–S thioether linkages (bond dissociation energy ~305–310 kJ·mol⁻¹) confer fundamentally different redox behavior from the S–S disulfide bond (~240–270 kJ·mol⁻¹) found in analogs such as Antifungal agent 37 , eliminating susceptibility to reductive cleavage by biological thiols (e.g., glutathione) that would fragment disulfide-containing comparators [1]. Furthermore, the 2,4-bis-substituted pyrimidine core introduces electronic polarization and hydrogen-bonding capacity (six H-bond acceptors, computed PSA ~102 Ų) absent from non-heterocyclic analogs such as bis(2-oxopropyl) disulfide (two H-bond acceptors, PSA ~85 Ų) . These differences are not incremental—they alter the compound's stability profile, synthetic reactivity, and potential biological target engagement, making blind substitution scientifically indefensible without comparative bioassay data [2]. The evidence below quantifies these differentiating dimensions where possible, while explicitly acknowledging where direct comparative biological data are not yet available.

Redox lability
Disulfide analogs may undergo intracellular cleavage; thioether stability profile may differ
H-bond capacity
Non-heterocyclic disulfides have fewer H-bond acceptors and lower TPSA, potentially altering target engagement
Derivatization scope
Comparators lack dual ketone handles, limiting orthogonal library synthesis pathways

Quantitative Differentiation vs. Closest Structural Analogs


Thioether vs. Disulfide Linkage Stability

The target compound contains two C–S–C thioether bonds, whereas the closest structural analogs—Antifungal agent 37 (2-(propyldisulfanyl)pyrimidine, CAS 2833772-92-0) and 2,2'-dithiobispyrimidine (CAS 15718-46-4) —contain S–S disulfide bonds. The C–S bond dissociation energy (BDE) is approximately 305–310 kJ·mol⁻¹, compared to ~240–270 kJ·mol⁻¹ for the S–S bond, representing a ~15–25% higher energy barrier to homolytic cleavage [1]. This translates to practical resistance to reduction by intracellular glutathione (GSH, E°′ = −0.24 V at pH 7), which readily cleaves disulfide bonds via thiol-disulfide exchange but leaves thioethers intact [2].

Bond Stability
Cross-study comparable
C–S BDE ~305–310 kJ·mol⁻¹ vs S–S ~240–270 kJ·mol⁻¹
May avoid glutathione-mediated cleavage
Based on thermochemical literature; no direct biological comparison
Thioether stability Redox chemistry Drug design

Hydrogen-Bond Acceptors and Polar Surface Area

The target compound possesses six hydrogen-bond acceptors (two pyrimidine N atoms, two carbonyl O atoms, two thioether S atoms) and a computed topological polar surface area (TPSA) of ~102 Ų . In contrast, the non-heterocyclic analog bis(2-oxopropyl) disulfide (CAS 72771-11-0) has only two H-bond acceptors and a TPSA of ~85 Ų , while the simple pyrimidine disulfide Antifungal agent 37 possesses four H-bond acceptors (two pyrimidine N, two disulfide S) . The higher acceptor count and TPSA of the target compound predict moderately reduced passive membrane permeability relative to bis(2-oxopropyl) disulfide but enhanced capacity for directed hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, which characteristically engage pyrimidine N atoms) [1].

H-bond Capacity
Data to verify
6 H-bond acceptors, TPSA ~102 Ų vs 2 acceptors, ~85 Ų
May enhance directed polar interactions
Computed TPSA; experimental values not available
Polar surface area Hydrogen bonding Drug-likeness

Dual Ketone Functionality for Orthogonal Derivatization

The target compound contains two ketone carbonyl groups (one on each 2-oxopropyl side chain), providing two independent reactive sites for hydrazone/oxime formation, reductive amination, or Grignard addition . By contrast, Antifungal agent 37 (2-(propyldisulfanyl)pyrimidine) contains no carbonyl functionality , and 2,2'-dithiobispyrimidine contains none either . The non-heterocyclic bis(2-oxopropyl) disulfide does contain two ketone groups [1] but lacks the pyrimidine ring for heterocycle-directed functionalization. This dual orthogonal reactivity—ketone chemistry on the side chains plus nucleophilic aromatic substitution or cross-coupling at the pyrimidine positions—enables sequential, chemoselective library synthesis that is impossible with any single comparator [2].

Derivatization Handles
Class-level inference
Two ketone groups + pyrimidine core vs ≤1 handle in comparators
May support orthogonal library synthesis
Reactivity inferred from functional groups; no experimental SAR yet
Synthetic versatility Derivatization Medicinal chemistry

Lipophilicity Differentiation

The computed logP of the target compound is 2.218 [1], positioning it in a range considered favorable for oral bioavailability (Lipinski's Rule of Five: logP <5) while maintaining sufficient lipophilicity for membrane permeation [2]. By comparison, bis(2-oxopropyl) disulfide has a predicted ACD/logP of 1.60 , and 2,2'-dithiobispyrimidine has a reported XLogP of 1.3 . The higher logP of the target compound relative to these comparators is attributable to the two additional methylene groups and the shielding effect of the thioether linkages on the polar pyrimidine core. This logP differential (~0.6–0.9 units) is substantial: each logP unit increase of 0.5 can correspond to approximately a 3-fold increase in membrane partitioning [3].

Lipophilicity
Data to verify
logP 2.22 vs 1.60 (bis(oxopropyl) disulfide) and 1.3 (dithiobispyrimidine)
Predicted moderate membrane partitioning
All values are computational predictions
Lipophilicity logP ADME prediction

Antimicrobial Activity Precedent of Pyrimidine Thioethers

While no direct antimicrobial data are available for 1-({2-[(2-oxopropyl)sulfanyl]pyrimidin-4-yl}sulfanyl)propan-2-one specifically, the pyrimidine thioether subclass has established antimicrobial activity in multiple independent studies. El-Sayed et al. (2014) reported that pyrimidine thioether derivative 5c exhibited MIC values of 7.9–31 µM against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [1]. Li et al. (2023) demonstrated that pyrimidine sulfonate esters containing a thioether moiety achieved EC₅₀ values as low as 4.24 µg/mL against Xanthomonas oryzae pv. oryzae [2]. In the disulfide subclass, Wang et al. (2022) reported that compound S8 (a pyrimidine-containing heterocyclic disulfide) exhibited EC₅₀ = 5.92 µg/mL against Monilinia fructicola [3]. These class-level data establish that pyrimidine-sulfur conjugates, including thioethers, are capable of potent antimicrobial activity and provide a scientific rationale for evaluating the target compound in similar assays.

Antimicrobial Precedent
Class-level inference
Pyrimidine thioether class MIC 7.9–31 µM; EC₅₀ 4.24–5.92 µg/mL
Class-level antimicrobial context
No direct data on target compound
Antimicrobial activity Pyrimidine thioether SAR

Procurement-Driven Application Scenarios


Redox-Stable Chemical Probe Design

The C–S thioether scaffold of this compound eliminates the confounding intracellular degradation via glutathione-mediated disulfide cleavage that plagues disulfide-based probes such as Antifungal agent 37 . Researchers designing chemical probes for intracellular protein targets—especially in compartments with high GSH concentrations (cytosol: 1–10 mM)—should select this compound over disulfide analogs to ensure that observed biological effects arise from intact probe-target interactions rather than from degradation products or released thiols [1].

Diversifiable Scaffold for Antimicrobial Lead Libraries

With two ketone carbonyl groups for hydrazone/oxime condensation and a pyrimidine core for electrophilic substitution, this compound supports sequential, chemoselective derivatization that single-functional-group analogs cannot match . Medicinal chemistry teams pursuing pyrimidine-based antimicrobial leads—a class with demonstrated MIC values of 7.9–31 µM and EC₅₀ values as low as 4.24 µg/mL [2]—can use this scaffold to generate libraries exploring both side-chain and core SAR simultaneously, reducing the synthetic burden compared to building diversification capacity sequentially onto simpler starting materials [3].

Computational Docking and Fragment-Based Screening

The pyrimidine ring is a privileged scaffold for kinase hinge-region binding, and the six hydrogen-bond acceptors (vs. two in bis(2-oxopropyl) disulfide) provide enhanced capacity for directed polar interactions . Computational chemists running virtual screening campaigns against ATP-binding sites or nucleic-acid recognition domains should include this compound as a structurally distinct entry that offers both the pyrimidine recognition element and two flexible oxopropyl side chains capable of exploring adjacent binding pockets [4].

Physicochemical Benchmarking of Thioether vs. Disulfide Series

The logP differential of +0.62 to +0.92 units relative to bis(2-oxopropyl) disulfide and 2,2'-dithiobispyrimidine, combined with the absence of the reductively labile S–S bond, makes this compound an ideal comparator for systematic ADME studies comparing thioether and disulfide pyrimidine series [5]. Procurement for parallel artificial membrane permeability assays (PAMPA), metabolic stability, and plasma protein binding studies can quantify the practical ADME consequences of the thioether-for-disulfide substitution, generating data that inform scaffold selection across entire discovery programs [6].

Application
Selection Property
Validation Focus
Redox-stable chemical probe research
Thioether scaffold stability
Intracellular target engagement context
Antimicrobial lead library synthesis
Dual ketone derivatization
Side-chain and core SAR exploration
Computational docking and fragment screening
Pyrimidine core H-bond capacity
Kinase/nucleic acid recognition studies
Thioether vs disulfide ADME comparison
Lipophilicity and redox stability
Permeability and metabolic stability profiling
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